2-Chloro-5-(4-ethoxycarbonylbenzoyl)pyridine

Catalog No.
S1921170
CAS No.
727409-20-3
M.F
C15H12ClNO3
M. Wt
289.71 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-5-(4-ethoxycarbonylbenzoyl)pyridine

CAS Number

727409-20-3

Product Name

2-Chloro-5-(4-ethoxycarbonylbenzoyl)pyridine

IUPAC Name

ethyl 4-(6-chloropyridine-3-carbonyl)benzoate

Molecular Formula

C15H12ClNO3

Molecular Weight

289.71 g/mol

InChI

InChI=1S/C15H12ClNO3/c1-2-20-15(19)11-5-3-10(4-6-11)14(18)12-7-8-13(16)17-9-12/h3-9H,2H2,1H3

InChI Key

DKDSPYFTYAWREV-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)Cl

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)Cl

This compound is a derivative of pyridine, a six-membered aromatic ring containing nitrogen. It has two key substitutions:

  • A chlorine atom (Cl) at the second position (C2) of the pyridine ring.
  • A 4-ethoxycarbonylbenzoyl group attached at the fifth position (C5). The 4-ethoxycarbonylbenzoyl group consists of a benzene ring (phenyl) with a carbonyl group (C=O) connected at the fourth position. This carbonyl group is further attached to an ethoxycarbonyl group (CH3CH2OCO), which includes an ethyl group (CH3CH2) and a carboxylate group (OCO).

Molecular Structure Analysis

The key features of the molecule include:

  • The aromatic pyridine ring, which provides stability due to delocalized electrons.
  • The electron-withdrawing chlorine atom at C2, which can affect the reactivity of the pyridine ring.
  • The bulky 4-ethoxycarbonylbenzoyl group at C5, which can influence the solubility and steric interactions of the molecule.

Chemical Reactions Analysis

There is no documented information on the specific synthesis or reactions involving 2-Chloro-5-(4-ethoxycarbonylbenzoyl)pyridine. However, general synthetic methods for pyridine derivatives can be explored. These typically involve reactions like nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions [].


Physical And Chemical Properties Analysis

  • It is likely a solid at room temperature due to the presence of the bulky 4-ethoxycarbonylbenzoyl group.
  • The presence of the chlorine atom and the carbonyl group might make it moderately polar, leading to some solubility in polar organic solvents like ethanol or dimethylformamide.
  • The chlorine atom and the ester group in the ethoxycarbonyl moiety might contribute to the stability of the molecule.

XLogP3

3.4

Wikipedia

Ethyl 4-(6-chloropyridine-3-carbonyl)benzoate

Dates

Modify: 2023-08-16

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